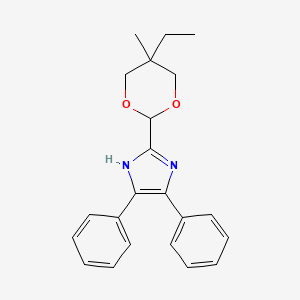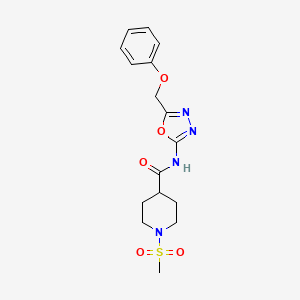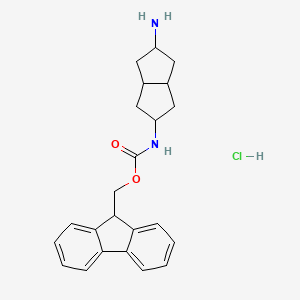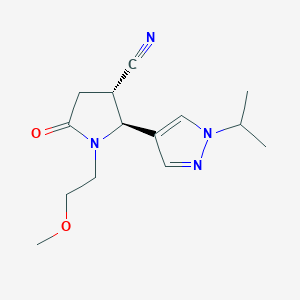![molecular formula C15H13F3N4O2S B2492815 1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946255-24-9](/img/structure/B2492815.png)
1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound characterized by a pyrazolo-pyrimidine core with additional functional groups, including hydroxyl, benzylthio, and trifluoromethyl. This compound's unique structure lends itself to a variety of applications in scientific research, especially in the fields of chemistry and medicine.
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. The trifluoromethyl group in its structure is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may interact with its targets through radical trifluoromethylation .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown due to the lack of information on its targets and mode of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of information on its targets, mode of action, and biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multiple steps:
Formation of Pyrazolo[3,4-d]Pyrimidine Core: : The pyrazolo-pyrimidine core is synthesized through the cyclization of hydrazine derivatives with carbonyl compounds, often under acidic or basic conditions to facilitate ring closure.
Introduction of the Benzylthio Group: : This involves the nucleophilic substitution reaction where a halogenated benzyl compound reacts with thiol reagents, forming the benzylthio linkage.
Attachment of the Hydroxyethyl Group: : A hydroxyethyl group is introduced through alkylation reactions using suitable reagents like ethylene oxide or its derivatives.
Industrial Production Methods: On an industrial scale, the synthesis can be streamlined by optimizing reaction conditions to maximize yield and purity. This may involve:
Use of catalysts to enhance reaction rates.
Optimizing temperature and pressure conditions to favor desired reactions.
Implementation of purification techniques like recrystallization or chromatography to obtain high-purity products.
Types of Reactions
Oxidation: : The hydroxyethyl group can undergo oxidation to form carbonyl derivatives.
Reduction: : The pyrazolo-pyrimidine core can be selectively reduced under mild conditions to form partially hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas in the presence of a palladium catalyst.
Substitution: : Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation products often include ketones or aldehydes.
Reduction products might be partially or fully hydrogenated pyrazolo-pyrimidine derivatives.
Substitution reactions yield diverse functionalized products based on the nucleophiles used.
Chemistry
As a scaffold for designing new compounds with potential bioactivity.
Investigating reaction mechanisms involving pyrazolo-pyrimidine derivatives.
Biology
Probing enzyme activities through inhibitor studies.
Medicine
Development of novel therapeutics targeting specific enzymes or receptors.
Exploring its antiviral, antibacterial, or antifungal properties.
Industry
Potential use in materials science for creating specialized polymers or coatings.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2S/c16-15(17,18)10-3-1-9(2-4-10)8-25-14-20-12-11(13(24)21-14)7-19-22(12)5-6-23/h1-4,7,23H,5-6,8H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTHZOGDQUZFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC3=C(C=NN3CCO)C(=O)N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol](/img/structure/B2492739.png)


![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2492744.png)
![N-(2-ethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492746.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide](/img/structure/B2492748.png)
![4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride](/img/structure/B2492749.png)

![1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2492755.png)
